molecular formula C21H20O4 B12391404 4-Methoxylonchocarpin CAS No. 51589-67-4

4-Methoxylonchocarpin

Cat. No.: B12391404
CAS No.: 51589-67-4
M. Wt: 336.4 g/mol
InChI Key: XEVCTBKORYCFCZ-UXBLZVDNSA-N
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Description

4-Methoxylonchocarpin is a naturally occurring flavonoid compound found in various plants, including those in the Moraceae family. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in treating inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxylonchocarpin typically involves the use of plant extracts, particularly from Dorstenia mannii. The compound can be isolated through various chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of the compound can be optimized through careful control of extraction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methoxylonchocarpin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-Methoxylonchocarpin has been extensively studied for its scientific research applications, including:

Mechanism of Action

4-Methoxylonchocarpin exerts its effects by inhibiting the binding of lipopolysaccharides to Toll-like receptor 4 on macrophages. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the subsequent expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). Additionally, the compound promotes the polarization of macrophages from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific mechanism of action involving the inhibition of Toll-like receptor 4 and the promotion of macrophage polarization. This dual action makes it a promising candidate for the development of anti-inflammatory therapies .

Properties

CAS No.

51589-67-4

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+

InChI Key

XEVCTBKORYCFCZ-UXBLZVDNSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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